molecular formula C67H92N16O22S3 B1684094 Epofolate CAS No. 958646-17-8

Epofolate

Cat. No.: B1684094
CAS No.: 958646-17-8
M. Wt: 1569.7 g/mol
InChI Key: TURJYGRXEJIBGT-OCOMGVANSA-N
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Description

Epofolate (BMS-753493) is a folate receptor (FR)-targeted conjugate of epothilone A, a microtubule-stabilizing agent. It was designed to selectively deliver cytotoxic payloads to FR-overexpressing tumors, prevalent in ovarian, breast, renal, and lung cancers. The molecule comprises three components:

  • Epothilone A: A macrolide that stabilizes microtubules, inducing mitotic arrest and apoptosis.
  • Folate: A high-affinity ligand for FRα/β, facilitating tumor-specific uptake.
  • Disulfide-based self-immolating linker: Enables intracellular release of the cytotoxic agent via reductive cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epofolate is synthesized by conjugating folic acid with the epothilone analog BMS-748285. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of organic solvents .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The production also involves rigorous testing for impurities and consistency .

Chemical Reactions Analysis

Types of Reactions: Epofolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

Efficacy and Safety Analysis

A comprehensive analysis of Epofolate's efficacy revealed that while it was generally well-tolerated, significant antitumor activity was not demonstrated across trials. Toxicities associated with the epothilone class were common, but peripheral neuropathy appeared to be less frequent compared to other agents in the same class .

Comparative Analysis with Other Compounds

This compound's dual functionality distinguishes it from other compounds targeting folate receptors or exhibiting microtubule-stabilizing properties. The following table summarizes key comparisons:

Compound NameStructure TypeMechanism of ActionUnique Features
Folic AcidVitaminActs as a cofactor in one-carbon metabolismEssential nutrient for DNA synthesis
Epothilone BMicrotubule stabilizerStabilizes microtubules, inhibiting cell divisionNatural product with potent anticancer activity
MethotrexateAntifolateInhibits dihydrofolate reductaseUsed in cancer therapy; has immunosuppressive effects
PemetrexedAntifolateInhibits multiple enzymes involved in folate metabolismBroad-spectrum antitumor activity

Case Studies

  • Advanced Ovarian Cancer : In a clinical trial focusing on patients with recurrent ovarian cancer, this compound was administered alongside standard therapies. While some patients experienced stable disease, overall response rates were modest, indicating a need for further research into optimizing dosing regimens and combinations with other therapies .
  • Combination Therapies : Studies exploring this compound in combination with other agents have shown potential for enhanced efficacy. For instance, when combined with immunotherapeutic regimens targeting folate receptors, preliminary results indicated improved immune responses in certain patient cohorts .

Mechanism of Action

Epofolate exerts its effects by selectively binding to folate receptors on the surface of cancer cells. Once bound, the compound is internalized via receptor-mediated endocytosis. Inside the cell, the epothilone analog disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The molecular targets include tubulin and other proteins involved in microtubule stabilization .

Comparison with Similar Compounds

Pharmacological Properties :

  • Molecular Formula : C₆₇H₉₂N₁₆O₂₂S₃ (MW: 1,569.74 g/mol) .
  • Mechanism : After FR-mediated endocytosis, the linker is cleaved, releasing an aziridine-containing epothilone derivative that stabilizes microtubules .
  • Clinical Development : Advanced to Phase I/II trials for advanced solid tumors but discontinued due to insufficient antitumor activity .

Folate Receptor-Targeted Conjugates

Compound Cytotoxic Agent Linker Type Clinical Stage Key Findings
Epofolate Epothilone A Disulfide Phase I/II - Tolerable (MTD: 15–26 mg) .
- Limited efficacy; development halted .
Vintafolide Desacetylvinblastine Peptide Phase III - Failed Phase III in ovarian cancer (no PFS improvement) .
EC0225 Vinca alkaloid + Mitomycin Undisclosed Phase I - Completed Phase I; no further data .

Key Insights :

  • This compound vs. Vintafolide : Both utilize folate for targeting but differ in cytotoxic mechanisms. This compound stabilizes microtubules, while Vintafolide disrupts them. Despite better tolerability, both failed to demonstrate sufficient efficacy in late-stage trials .
  • Linker Technology: this compound’s disulfide linker reduces off-target toxicity but may limit payload release efficiency compared to enzymatically cleaved linkers .

Epothilone Derivatives

Compound Modification Target Clinical Stage Key Advantages/Challenges
This compound Folate conjugation FR+ tumors Phase I/II - Lower neurotoxicity vs. other epothilones .
- Poor brain penetration .
Ixabepilone Lactam analog of Epo B Broad-spectrum FDA-approved - Effective in taxane-resistant tumors.
- High neurotoxicity .
Utidelone Structural simplification Breast cancer Phase III - Superior PFS in metastatic breast cancer .

Key Insights :

  • Toxicity Profile : this compound’s FR targeting reduced neurotoxicity (grade ≥3 neuropathy: rare) compared to ixabepilone (20–30% incidence) .

Microtubule-Targeting Agents with Alternative Payloads

Compound Payload Type Target Clinical Stage Key Differentiators
This compound Epothilone A Microtubule stabilization Phase I/II - FR-mediated specificity.
- Limited potency post-cleavage .
ADC Trastuzumab emtansine Maytansinoid HER2+ tumors FDA-approved - HER2 targeting with proven survival benefit.
- Toxicity: Thrombocytopenia .

Key Insights :

  • Targeted Delivery : Unlike antibody-drug conjugates (ADCs), this compound’s small-molecule design allows broader tissue penetration but lacks HER2-like biomarker specificity .

Research Findings and Limitations

  • Preclinical Data: this compound showed >10-fold selectivity for FR+ tumors in mice, with potent in vitro activity (IC₅₀: sub-nanomolar) .
  • Clinical Limitations :
    • Pharmacokinetics : Rapid plasma clearance and poor blood-brain barrier penetration .
    • Drug Release : Intracellular cleavage efficiency may limit active payload concentration .
    • Resistance : FR downregulation in tumors and redundant microtubule-stabilizing pathways .

Biological Activity

Epofolate, also known as BMS-753493, is a synthetic conjugate that combines the properties of folic acid and the microtubule-stabilizing agent epothilone A. It is being investigated as an anticancer drug, particularly targeting tumors that overexpress the folate receptor alpha (FRα). This compound leverages the unique biological activity of folate receptors to enhance the delivery of cytotoxic agents specifically to cancer cells, minimizing effects on normal tissues.

Biological Activity of this compound

Mechanism of Action

This compound operates primarily through its interaction with FRα, which is overexpressed in various malignancies, including ovarian and non-small cell lung cancers (NSCLC) . The binding of this compound to FRα facilitates its internalization into cancer cells via a non-classical endocytic pathway known as potocytosis. Once inside the cell, it acts to stabilize microtubules, thereby inhibiting cell division and promoting apoptosis in malignant cells .

Key Findings from Research

  • Targeting Mechanism : this compound targets FRα, which is largely absent in normal tissues but overexpressed in several solid tumors. This selective targeting allows for a potentially safer therapeutic profile .
  • Antineoplastic Activity : Studies have shown that this compound exhibits significant antitumor activity in preclinical models. It has been noted for its ability to inhibit tumor growth and induce apoptosis in FRα-expressing cancer cell lines .
  • Clinical Trials : this compound is currently undergoing Phase II clinical trials for recurrent and metastatic solid tumors. Initial results indicate promising efficacy and manageable safety profiles .

Table 1: Summary of Clinical Trials Involving this compound

Clinical Trial IdentifierPhaseIndicationStatus
NCT00546247IIAdvanced cancersOngoing
NCT00550017IIRecurrent solid tumorsOngoing

Table 2: Comparison of Folate Receptor-Targeted Agents

Agent NameCompanyCytotoxic AgentClinical StageIndications
VintafolideMerck & EndocyteVinblastineIII/IIbPlatinum-resistant ovarian cancer
PEN-866TarvedaSN-38IIRecurrent/metastatic solid tumors
This compoundBMS & EndocyteEpothiloneIIRecurrent/metastatic solid tumors
EC1456EndocyteTubulysinIRecurrent/metastatic solid tumors

Case Study 1: Efficacy in Ovarian Cancer

A clinical trial involving ovarian cancer patients demonstrated that treatment with this compound resulted in a significant reduction in tumor size in a subset of patients with high FRα expression. The study highlighted the potential for personalized medicine approaches using FRα as a biomarker for treatment selection .

Case Study 2: NSCLC Response

In another study focused on NSCLC, patients treated with this compound showed improved progression-free survival compared to historical controls receiving standard chemotherapy. The findings suggest that targeting FRα may enhance therapeutic outcomes in this patient population .

Q & A

Basic Research Questions

Q. How can researchers design initial experiments to evaluate Epofolate’s mechanism of action in preclinical models?

Methodological Answer: Use the PICOT framework to structure the study:

  • P (Population): Define the biological model (e.g., specific cancer cell lines, murine xenografts).
  • I (Intervention): Specify this compound dosage, administration route (e.g., intravenous), and treatment schedule.
  • C (Comparison): Include control groups (e.g., untreated cohorts, standard chemotherapy agents).
  • O (Outcome): Quantify outcomes like tumor volume reduction, apoptosis markers, or biomarker expression (e.g., folate receptor alpha).
  • T (Time): Determine the observation period (e.g., 4 weeks post-treatment).

Example table for experimental design:

ParameterDetails
Cell LineHeLa (FRα-positive)
Dosage10 mg/kg, biweekly
ControlSaline solution
Primary OutcomeTumor growth inhibition (%)
Time Frame28 days

Reference:

Q. What data collection methods ensure rigor in this compound pharmacokinetic studies?

Methodological Answer:

  • Tools: Use structured digital forms (e.g., Google Forms, REDCap) to standardize data entry for parameters like plasma concentration, half-life, and clearance rates .
  • Quality Control: Implement double-blind data entry and outlier detection algorithms.
  • Data Types: Collect both quantitative (e.g., HPLC measurements) and qualitative data (e.g., adverse event logs).

Reference:

Q. How should researchers conduct systematic literature reviews to identify gaps in this compound studies?

Methodological Answer:

  • Search Strategy: Use Boolean operators (e.g., "this compound AND (pharmacokinetics OR drug resistance)") in databases like PubMed and Google Scholar .
  • Inclusion Criteria: Filter studies by relevance (e.g., in vivo efficacy, toxicity profiles).
  • Gap Analysis: Tabulate unresolved questions, such as this compound’s efficacy in FRα-negative cancers or long-term toxicity.

Example gap table:

Study FocusIdentified Gap
Dose OptimizationLimited data on maximum tolerated dose in primates
Resistance MechanismsNo studies on epigenetic modifiers

Reference:

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?

Methodological Answer:

  • Error Analysis: Audit variables like bioanalytical methods (e.g., mass spectrometry vs. ELISA) and sample preparation protocols .
  • Sensitivity Testing: Re-run experiments under standardized conditions (e.g., fixed pH for plasma storage).
  • Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity .

Reference:

Q. What strategies improve reproducibility in this compound translational studies?

Methodological Answer:

  • Protocol Transparency: Document all steps in public repositories (e.g., Zenodo), including raw data and code for statistical analyses .
  • Replication Frameworks: Follow CONSORT-EHEALTH guidelines for reporting clinical trials, ensuring details like randomization and blinding are explicit .
  • Cross-Validation: Use orthogonal assays (e.g., flow cytometry and immunohistochemistry) to confirm target engagement.

Reference:

Q. How can researchers optimize experimental models to study this compound resistance?

Methodological Answer:

  • Model Selection: Compare 2D vs. 3D cell cultures and patient-derived xenografts (PDXs) for resistance phenotype fidelity.
  • Intervention Design: Apply P-E/I-C-O framework:
    • P: FRα-overexpressing vs. knockdown cell lines.
    • E/I: this compound + resistance inhibitors (e.g., ABC transporter blockers).
    • C: Monotherapy vs. combination therapy.
    • O: IC50 shifts and efflux pump activity.

Reference:

Q. What methodological challenges arise when translating this compound findings from preclinical to clinical trials?

Methodological Answer:

  • Dose Escalation: Use Phase I trial data (e.g., NCT00550017 ) to recalibrate animal-to-human dosing via allometric scaling.
  • Outcome Alignment: Ensure preclinical endpoints (e.g., tumor shrinkage) match clinical benchmarks (e.g., progression-free survival).
  • Ethical Frameworks: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify trial design .

Reference:

Q. How should researchers address variability in this compound’s pharmacodynamic responses across demographic subgroups?

Methodological Answer:

  • Stratified Sampling: Recruit cohorts balanced by age, sex, and genetic polymorphisms (e.g., folate metabolism genes).
  • Subgroup Analysis: Use multivariate regression to isolate confounding variables (e.g., renal function impacting drug clearance) .
  • Collaborative Databases: Share data via platforms like ClinVar to enhance statistical power.

Reference:

Properties

CAS No.

958646-17-8

Molecular Formula

C67H92N16O22S3

Molecular Weight

1569.7 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[2-[(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-5,9-dioxo-4-oxa-17-azabicyclo[14.1.0]heptadecan-17-yl]ethoxycarbonyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C67H92N16O22S3/c1-32-9-7-11-45-46(26-47(33(2)23-38-30-106-35(4)74-38)105-52(90)27-48(84)67(5,6)55(92)34(3)54(32)91)83(45)19-20-103-66(102)104-21-22-107-108-31-44(63(100)101)80-60(96)43(25-51(88)89)79-58(94)40(10-8-18-71-64(68)69)77-59(95)42(24-50(86)87)76-49(85)17-16-41(62(98)99)78-57(93)36-12-14-37(15-13-36)72-28-39-29-73-56-53(75-39)61(97)82-65(70)81-56/h12-15,23,29-30,32,34,40-48,54,72,84,91H,7-11,16-22,24-28,31H2,1-6H3,(H,76,85)(H,77,95)(H,78,93)(H,79,94)(H,80,96)(H,86,87)(H,88,89)(H,98,99)(H,100,101)(H4,68,69,71)(H3,70,73,81,82,97)/b33-23+/t32-,34+,40-,41-,42-,43-,44-,45+,46-,47-,48-,54-,83?/m0/s1

InChI Key

TURJYGRXEJIBGT-OCOMGVANSA-N

SMILES

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@H](N2CCOC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C6=CSC(=N6)C)/C

Canonical SMILES

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Code name: BMS753493;  BMS-753493;  BMS 753493.

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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